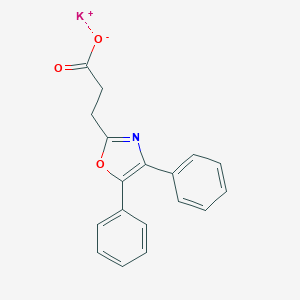

Oxaprozin Potassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’oxaprozin potassium est un anti-inflammatoire non stéroïdien (AINS) utilisé pour soulager l’inflammation, le gonflement, la raideur et les douleurs articulaires associées à l’arthrose et à la polyarthrite rhumatoïde . Il s’agit d’une forme de sel de potassium de l’oxaprozin, qui améliore sa solubilité et sa biodisponibilité.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’oxaprozin potassium implique la réaction de l’oxaprozin avec l’hydroxyde de potassium. Le processus comprend généralement la dissolution de l’oxaprozin dans un solvant approprié, tel que l’éthanol ou le méthanol, puis l’ajout d’une quantité équimolaire d’hydroxyde de potassium. Le mélange est agité à température ambiante jusqu’à ce que la réaction soit terminée, ce qui entraîne la formation d’this compound .

Méthodes de production industrielle : La production industrielle d’this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction, y compris la température, le choix du solvant et le temps de réaction, afin de garantir un rendement et une pureté élevés du produit final .

Types de réactions :

Oxydation : L’this compound peut subir des réactions d’oxydation, en particulier en présence d’agents oxydants forts.

Réduction : Les réactions de réduction sont moins fréquentes, mais peuvent se produire dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Des nucléophiles tels que les ions hydroxyde ou les amines sont couramment utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de l’oxaprozin avec des groupes fonctionnels supplémentaires contenant de l’oxygène .

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans des études sur la synthèse et la réactivité des AINS.

Biologie : Investigated for its effects on cellular processes and inflammation pathways.

Médecine : Étudié de manière approfondie pour ses effets thérapeutiques dans le traitement de l’arthrite et d’autres affections inflammatoires.

Industrie : Utilisé dans le développement de formulations pharmaceutiques et de systèmes d’administration de médicaments

Applications De Recherche Scientifique

Treatment of Arthritis

Oxaprozin potassium is widely used in the treatment of both osteoarthritis and rheumatoid arthritis. Clinical trials have demonstrated its efficacy in reducing pain and improving function in patients with these conditions. For example, the FDA has approved formulations that provide effective relief from the signs and symptoms associated with OA and RA .

Pain Management

In addition to its use in arthritis, this compound is effective for managing mild to moderate pain from various sources, including post-operative pain and dysmenorrhea. Its analgesic properties make it a versatile option in pain management protocols .

Pharmacokinetics and Formulation

The pharmacokinetic profile of this compound indicates that it achieves therapeutic concentrations quickly due to its enhanced solubility. Studies show that formulations containing this compound can dissolve rapidly in physiological conditions, allowing for faster absorption and onset of action .

| Formulation Type | Dissolution Rate | Onset of Action |

|---|---|---|

| This compound | ~100% in 30 minutes | Rapid |

| Standard Oxaprozin | ~23% in 30 minutes | Slower |

Case Studies

Several case studies highlight the effectiveness of this compound in clinical practice:

- Case Study 1 : A double-blind study involving patients with RA showed significant improvement in pain scores after treatment with this compound compared to placebo. Patients reported better functionality and reduced stiffness over a 12-week period.

- Case Study 2 : In a cohort study focusing on OA patients, those treated with this compound experienced a marked reduction in joint pain and improved mobility compared to those receiving standard NSAIDs.

Safety Profile

The safety profile of this compound has been evaluated through various clinical trials. Common side effects include gastrointestinal discomfort, headache, and dizziness. However, serious adverse events are relatively rare when used at recommended doses .

Mécanisme D'action

Les effets anti-inflammatoires de l’oxaprozin potassium sont censés être dus à l’inhibition des enzymes cyclooxygénases (COX-1 et COX-2), ce qui conduit au blocage de la synthèse des prostaglandines. Les prostaglandines sont des composés lipidiques qui jouent un rôle clé dans l’inflammation et la douleur. En inhibant leur synthèse, l’this compound réduit l’inflammation et soulage la douleur .

Composés similaires :

Ibuprofène : Un autre AINS aux propriétés anti-inflammatoires et analgésiques similaires.

Naproxène : Connu pour sa durée d’action plus longue que celle de l’oxaprozin.

Kétoprofène : Structure et fonction similaires, mais avec des propriétés pharmacocinétiques différentes

Unicité : L’this compound est unique en raison de sa structure chimique spécifique, qui comprend un groupement diphényloxazole. Cette structure contribue à son profil pharmacologique distinct, notamment sa demi-vie longue et sa biodisponibilité élevée .

Comparaison Avec Des Composés Similaires

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

Naproxen: Known for its longer duration of action compared to oxaprozin.

Ketoprofen: Similar in structure and function but with different pharmacokinetic properties

Uniqueness: Oxaprozin potassium is unique due to its specific chemical structure, which includes a diphenyl oxazole moiety. This structure contributes to its distinct pharmacological profile, including its long half-life and high bioavailability .

Activité Biologique

Oxaprozin potassium is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of osteoarthritis, rheumatoid arthritis, and juvenile rheumatoid arthritis. It acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins, mediators of inflammation and pain. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, case studies, and research findings.

The primary mechanism of action of oxaprozin is its inhibition of cyclooxygenase enzymes. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for inflammation, pain, and fever. Oxaprozin exhibits a higher selectivity for COX-1 compared to COX-2, which may contribute to its side effect profile and therapeutic efficacy .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with approximately 95% bioavailability. The peak plasma concentration occurs around 1.67 hours post-administration. It is highly protein-bound (>99.5%) and undergoes hepatic metabolism, primarily forming glucuronide conjugates that exhibit minimal pharmacological activity .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~95% |

| Peak Plasma Concentration (Tmax) | ~1.67 hours |

| Protein Binding | >99.5% |

| Half-life | 54.9 hours |

| Metabolism | Hepatic (glucuronidation) |

Biological Activity

The biological activities of oxaprozin extend beyond simple anti-inflammatory effects. Research indicates that it may also influence renal function and cardiovascular health.

Renal Function Effects

A study comparing oxaprozin with indomethacin found that while both drugs could transiently reduce glomerular filtration rate (GFR), oxaprozin had a lesser impact on renal function over the long term . Specifically, oxaprozin caused a reduction in GFR from 113.7 ± 5.7 to 99.8 ± 4.7 ml/min (p < 0.01), indicating a potential risk for renal impairment in susceptible populations.

Case Studies

Several clinical trials have assessed the efficacy and safety of this compound in various populations:

- Efficacy in Osteoarthritis : In a randomized controlled trial involving patients with osteoarthritis, oxaprozin demonstrated significant reductions in joint pain compared to placebo, confirming its analgesic properties .

- Comparative Efficacy : A comparative study indicated that oxaprozin was as effective as other NSAIDs at similar dosages for managing arthritis symptoms while maintaining a favorable safety profile .

- Long-term Safety : Longitudinal studies have shown that oxaprozin can be safely administered over extended periods without significant adverse effects on renal function or cardiovascular health when used at recommended doses .

Adverse Effects

While generally well-tolerated, oxaprozin can cause gastrointestinal issues such as ulcers and bleeding due to its mechanism of action on COX enzymes. Other potential adverse effects include cardiovascular events and renal impairment, particularly in patients with pre-existing conditions .

Propriétés

Numéro CAS |

174064-08-5 |

|---|---|

Formule moléculaire |

C18H14KNO3 |

Poids moléculaire |

331.4 g/mol |

Nom IUPAC |

potassium;3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoate |

InChI |

InChI=1S/C18H15NO3.K/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,20,21);/q;+1/p-1 |

Clé InChI |

QTAQWNSMRSLSCG-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+] |

SMILES isomérique |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+] |

SMILES canonique |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+] |

Key on ui other cas no. |

174064-08-5 |

Synonymes |

Oxaprozin, potassium salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.